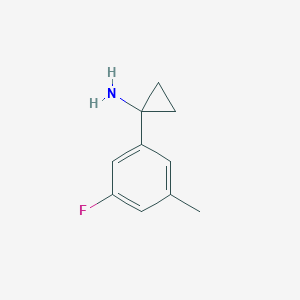-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741891.png)
[(5-fluorothiophen-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a fluorinated thiophene ring and a trifluoroethyl-substituted pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the 5-fluorothiophene-2-carbaldehyde, which is then subjected to a series of reactions to introduce the pyrazole moiety and the amine group. Common reagents used in these reactions include organolithium reagents, halogenating agents, and amine sources. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The fluorinated thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine can be compared with other fluorinated thiophene or pyrazole derivatives. Similar compounds include:
5-fluorothiophene-2-carbaldehyde: A precursor in the synthesis of the target compound.
1-(2,2,2-trifluoroethyl)-1H-pyrazole: A related pyrazole derivative with similar structural features.
Fluorinated thiophenes: Compounds with similar electronic properties and reactivity.
The uniqueness of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-3-yl]methyl})amine lies in its combined structural elements, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11F4N3S |
|---|---|
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H11F4N3S/c12-10-2-1-9(19-10)6-16-5-8-3-4-18(17-8)7-11(13,14)15/h1-4,16H,5-7H2 |
InChI-Schlüssel |
DISIPKKYNYKNAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1CNCC2=CC=C(S2)F)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)
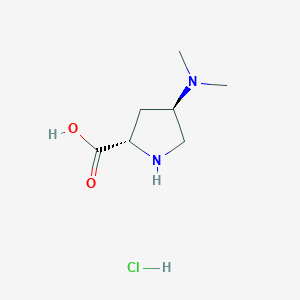
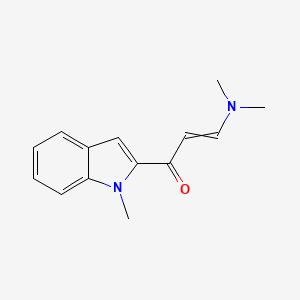
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741836.png)

![(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B11741846.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)


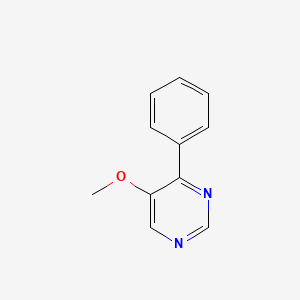
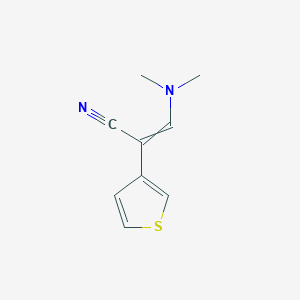
![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![1,1,1-Trifluoro-4-{[2-(trifluoromethoxy)phenyl]amino}but-3-en-2-one](/img/structure/B11741876.png)
